molecular formula C18H20O2 B8660827 4-t-Butylphenyl 4-methoxyphenyl ketone CAS No. 66803-01-8

4-t-Butylphenyl 4-methoxyphenyl ketone

Cat. No. B8660827
M. Wt: 268.3 g/mol
InChI Key: PZHNBHBDPZLUFX-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

To commercially available nitromethane (5 ml) were added commercially available anisole (541 mg), commercially available 4-t-butylbenzoyl chloride (983 mg) and commercially available scandium(III) trifluoromethanesulfonate (492 mg), and the admixture was stirred at 60° C. for 21 hours. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was then dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by column chromatography on silica gel eluting with hexane/acetone to obtain 862 mg of the title compound (yield: 64%).
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
983 mg
Type
reactant
Reaction Step One
Name
scandium(III) trifluoromethanesulfonate
Quantity
492 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10]>FC(F)(F)S([O-])(=O)=O.[Sc+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.[N+](C)([O-])=O>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:17]([C:16]2[CH:20]=[CH:21][C:13]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:14][CH:15]=2)=[O:18])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
541 mg
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
983 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Name
scandium(III) trifluoromethanesulfonate
Quantity
492 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Sc+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the admixture was stirred at 60° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by reduced-pressure distillation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography on silica gel eluting with hexane/acetone

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 862 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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